
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can effectively suppress the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its antitumor activity, this compound has also been found to exhibit anti-inflammatory and analgesic effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potent antitumor activity. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and identify potential targets for cancer therapy. Finally, the potential applications of this compound in other fields, such as anti-inflammatory and analgesic therapy, should be explored.
In conclusion, this compound is a promising compound with potential applications in cancer research and other fields. Its potent antitumor activity, anti-inflammatory and analgesic effects, and mechanism of action make it a valuable compound for further research. However, more studies are needed to determine its optimal dosage, administration route, and potential toxicity.
Synthesemethoden
The synthesis of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methoxybenzylamine and triethylamine in the presence of N,N-dimethylformamide. The resulting product is then reacted with sodium azide and hydrazine hydrate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-5-2-12(3-6-14)9-19-17(23)15-8-13(4-7-16(15)18)22-10-20-21-11-22/h2-8,10-11H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSRZYCZBVMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

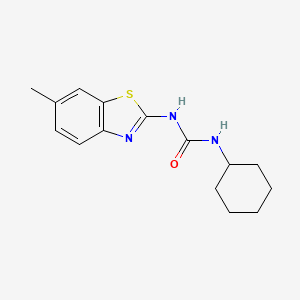


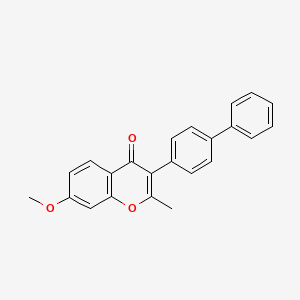
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
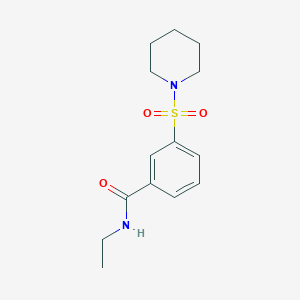

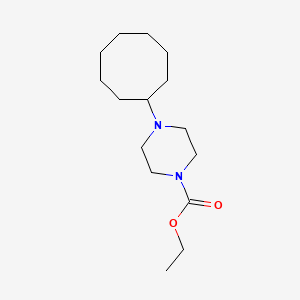
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
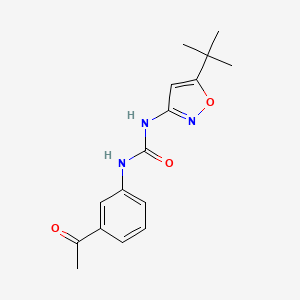
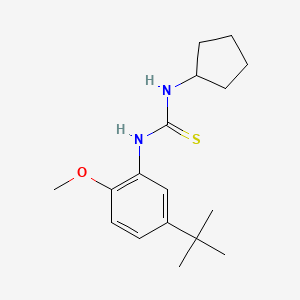
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)